Neuromedin U-8 (porcine)

説明

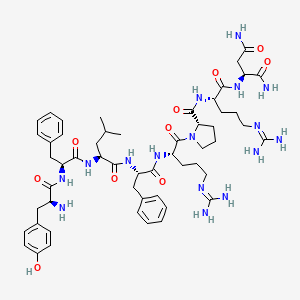

Neuromedin U-8 (porcine) (NmU-8) is an 8-amino acid neuropeptide first isolated from porcine spinal cord in 1985 . It belongs to the neuromedin family, which includes structurally related peptides such as NmU-25, NmU-23, and neuromedin S (NmS). NmU-8 is derived from the proteolytic cleavage of the larger precursor peptide, NmU-25, which shares its C-terminal heptapeptide sequence (Tyr-Phe-Leu-Phe-Arg-Pro-Arg-Asn-NH₂) . Functionally, NmU-8 is a potent stimulator of smooth muscle contraction in the uterus and blood vessels, contributing to hypertensive effects in vivo . Its actions are mediated through G protein-coupled receptors (GPCRs), primarily NMUR1 and NMUR2, which are differentially expressed in peripheral and central tissues .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H78N16O10/c1-31(2)26-40(68-50(78)41(28-32-12-5-3-6-13-32)67-46(74)36(55)27-34-19-21-35(71)22-20-34)48(76)69-42(29-33-14-7-4-8-15-33)49(77)65-38(17-10-24-63-54(60)61)52(80)70-25-11-18-43(70)51(79)64-37(16-9-23-62-53(58)59)47(75)66-39(45(57)73)30-44(56)72/h3-8,12-15,19-22,31,36-43,71H,9-11,16-18,23-30,55H2,1-2H3,(H2,56,72)(H2,57,73)(H,64,79)(H,65,77)(H,66,75)(H,67,74)(H,68,78)(H,69,76)(H4,58,59,62)(H4,60,61,63)/t36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWUFPXBZXKQCJ-AQJXLSMYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H78N16O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1111.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Neuromedin U-8 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis of Neuromedin U-8 requires precise control of reaction conditions, including temperature, pH, and the use of protecting groups to prevent unwanted side reactions. Industrial production of Neuromedin U-8 may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms .

化学反応の分析

Neuromedin U-8 undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues in Neuromedin U-8 can be substituted with other amino acids to study structure-activity relationships. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and various amino acid derivatives for substitution reactions. .

科学的研究の応用

Physiological Effects on Smooth Muscle

Contractile Activity:

NMU-8 has been shown to exert potent contractile effects on smooth muscle tissues, particularly in the gastrointestinal and genitourinary systems. Research indicates that NMU-8 induces concentration-dependent contractions in the longitudinal muscle of the human isolated ileum and urinary bladder, which are resistant to atropine and tetrodotoxin, suggesting a direct action on smooth muscle rather than through neural pathways .

Table 1: Contractile Effects of NMU-8

| Tissue Type | Concentration Range (nM) | Effect | Resistance to Atropine/Tetrodotoxin |

|---|---|---|---|

| Human Isolated Ileum | 0.3 - 1 | Strong contraction | Yes |

| Human Isolated Urinary Bladder | 30 - 1000 | Strong contraction | Yes |

Role in Uterine Stimulation

NMU-8 has been identified as a potent stimulant of uterine smooth muscle. Studies have demonstrated its ability to induce strong contractions in rat uterine tissues, indicating its potential role in reproductive physiology and possibly in therapeutic applications for reproductive health . The unique C-terminal amide structure of NMU-8 is associated with its physiological functions, including hypertensive effects .

Regulation of Ion Transport

Research has also shown that NMU-8 influences ion transport mechanisms within the intestinal tract. Specifically, it alters ion transport in the porcine jejunum, suggesting interactions with non-cholinergic enteric neurons . This modulation could have implications for understanding digestive processes and potential treatments for gastrointestinal disorders.

Implications in Neurobiology and Metabolism

Neuromedin U, including NMU-8, plays a significant role in neurobiology, particularly concerning energy metabolism and food intake regulation. It is expressed in various brain regions and is involved in the central nervous system's response to stress and appetite control. For instance, NMU has been linked to the regulation of food intake through its action on hypothalamic pathways .

Research Trends and Future Directions

A bibliometric analysis indicates that research on NMU has primarily focused on basic science, with limited clinical trials conducted to date. Key areas of interest include:

- Central nervous system functions

- Immune responses

- Gastrointestinal physiology

- Potential roles in cancer biology

The versatility of NMU research highlights its importance across multiple fields, necessitating further exploration into its clinical applications.

作用機序

Neuromedin U-8 exerts its effects by binding to specific G protein-coupled receptors, known as neuromedin U receptor 1 and neuromedin U receptor 2. These receptors are expressed in various tissues, including the central nervous system and peripheral tissues. Upon binding to its receptors, Neuromedin U-8 activates intracellular signaling pathways involving phospholipase C, leading to the production of inositol triphosphate and diacylglycerol. This results in the release of calcium ions from intracellular stores, ultimately causing smooth muscle contraction and other physiological effects .

類似化合物との比較

Structural Comparison with Similar Compounds

Key Structural Features and Sequence Variations

The neuromedin family exhibits significant molecular heterogeneity across species and peptide isoforms. Below is a comparative analysis of NmU-8 (porcine) with related peptides:

Receptor Specificity and Activation Profiles

Receptor Binding and Signaling

NmU peptides activate NMUR1 (peripheral tissues) and NMUR2 (central nervous system) with varying efficacies:

Functional Differences in Physiological Contexts

Smooth Muscle Contraction

- Porcine NmU-8 :

- NmU-25 vs. NmU-8 :

Metabolic and Behavioral Effects

- NmS vs.

Species-Specific Variations and Molecular Heterogeneity

Research Implications and Therapeutic Potential

- Drug Development: Non-peptidic NMUR1 agonists (e.g., compound 1a) mimic NmU-8’s hydrophobic residues but require optimized pharmacokinetics . NMUR2-selective agonists (e.g., NMU-7005) show promise in obesity treatment by suppressing appetite .

- Unresolved Questions :

Tables

Table 1: Functional Potency of Neuromedin Peptides

Table 2: Species-Specific Receptor Activation

| Receptor | Porcine NmU-8 | Human NmS | Rat NmU-23 |

|---|---|---|---|

| NMUR1 | +++ | + | + |

| NMUR2 | + | +++ | +++ |

生物活性

Neuromedin U-8 (NmU-8) is a peptide derived from porcine spinal cord, known for its significant biological activity, particularly in stimulating smooth muscle contractions in various tissues. This article explores the biological functions, mechanisms, and implications of Neuromedin U-8, supported by data tables and relevant case studies.

Chemical Structure and Properties

Neuromedin U-8 is an octapeptide with the sequence Tyr-Phe-Leu-Phe-Arg-Pro-Arg-Asn-NH₂. Its C-terminal amide structure contributes to its stability and biological activity. The peptide is often studied alongside its longer counterpart, Neuromedin U-25, which contains the same sequence at its C-terminus but is preceded by additional arginine residues .

Biological Activity

Neuromedin U-8 exhibits a range of biological activities primarily related to smooth muscle contraction. Key findings include:

- Uterine Stimulation : Neuromedin U-8 has been shown to exert a potent stimulant effect on rat uterine smooth muscle, indicating its role in reproductive physiology .

- Gastrointestinal Effects : In human isolated ileum studies, NmU-8 produced concentration-dependent contractions, particularly affecting longitudinal muscle strips. The contractions were unaffected by atropine or tetrodotoxin, suggesting a direct action on smooth muscle rather than through neural pathways .

- Urinary Bladder Activity : Similar contractile effects were observed in the human urinary bladder, reinforcing its role in regulating smooth muscle activity across different organ systems .

The mechanisms underlying the actions of Neuromedin U-8 involve interactions with specific receptors and pathways:

- Receptor Binding : Neuromedin U-8 binds to neuromedin U receptors (NmUR), which are G protein-coupled receptors (GPCRs). This binding activates intracellular signaling pathways that lead to increased intracellular calcium levels and subsequent muscle contraction .

- Signal Transduction : The activation of NmUR has been linked to various downstream effects, including phospholipase C activation and increased inositol trisphosphate levels, which play critical roles in smooth muscle contraction .

Table 1: Summary of Biological Activities of Neuromedin U-8

| Tissue/Organ | Effect | Concentration Range | Notes |

|---|---|---|---|

| Rat Uterus | Stimulation of smooth muscle | Potent | Significant hypertensive effect observed |

| Human Isolated Ileum | Contraction of longitudinal muscle | 0.3 nM - 1 pM | Atropine-resistant contraction |

| Human Urinary Bladder | Contraction of mucosa-free strips | 30 nM - 1 µM | Direct action on smooth muscle |

Case Studies

- Uterine Response in Rats : A study demonstrated that NmU-8 significantly increased uterine contractions in a dose-dependent manner, indicating its potential role in modulating reproductive functions .

- Gastrointestinal Studies : Research involving isolated human ileum showed that NmU-8 induces strong contractions that are not mediated by cholinergic pathways, highlighting its unique mechanism of action .

- Urinary Bladder Dynamics : In studies using human urinary bladder strips, NmU-8 was found to enhance contraction independently of neural input, suggesting a direct effect on smooth muscle tissue .

Q & A

Q. What are the structural characteristics of Neuromedin U-8 (porcine) and how do they influence its biological activity?

Neuromedin U-8 (NmU-8) is an 8-amino acid peptide (YFLFRPRN-NH₂) derived from the precursor Neuromedin U-25 in pigs. Its C-terminal amidation and specific residues (e.g., Arg-Pro-Arg motif) are critical for receptor binding and functional activity, such as smooth muscle contraction and appetite regulation . Structural analogs with modified residues (e.g., substitutions at Arg⁶) show reduced potency, emphasizing the importance of sequence integrity .

Q. What experimental models are commonly used to study Neuromedin U-8 (porcine)?

- Human isolated ileum and bladder : Longitudinal muscle strips from the ileum show concentration-dependent contractions (threshold: 3 nM), while circular strips exhibit weaker responses. The bladder responds with contractions at 10 nM .

- Rodent models : NmU-8 induces appetite suppression in obese mice via central nervous system pathways, with effects lasting up to 24 hours post-administration . These models are selected based on tissue-specific receptor expression (e.g., NMUR1 in the gut) and translational relevance to human physiology .

Q. What detection methods are validated for quantifying Neuromedin U-8 in biological samples?

- Fluorescent labeling : Rhodamine or FAM-labeled NmU-8 enables real-time tracking in receptor-binding assays or tissue distribution studies .

- Immunoassays : Polyclonal antibodies (e.g., Invitrogen’s anti-NmU) are used in ELISA or Western blotting, with validation required for cross-reactivity with other isoforms (e.g., NmU-25) .

- Mass spectrometry : LC-MS/MS provides high specificity for distinguishing NmU-8 from degradation products or structurally similar peptides .

Advanced Research Questions

Q. How can researchers investigate the mechanisms underlying Neuromedin U-8-induced smooth muscle contraction?

- Pharmacological inhibitors : Atropine (1 µM) and tetrodotoxin (1 µM) are used to rule out cholinergic or neural pathways, as NmU-8’s ileum contraction is resistant to both .

- Receptor knockout models : NMUR1-deficient mice reveal tissue-specific signaling; e.g., NMUR2 mediates bladder responses in rodents but not humans .

- Calcium imaging : Measure intracellular Ca²⁺ flux in primary smooth muscle cells to differentiate Gαq-coupled (NMUR1) vs. Gαi/o-coupled (NMUR2) pathways .

Q. How to resolve contradictory data on Neuromedin U-8’s effects across species or tissues?

- Muscle orientation : Human ileum longitudinal strips show robust contraction (53% of carbachol response), while circular strips exhibit minimal activity (<15%), highlighting tissue preparation as a critical variable .

- Species-specific receptor expression : Porcine NmU-8 has higher affinity for NMUR1 in rodents, whereas human studies require careful validation due to divergent receptor distribution .

- Dose-response stratification : Use non-cumulative dosing to avoid tachyphylaxis, which artificially reduces maximal responses in cumulative protocols .

Q. What methodologies identify Neuromedin U-8’s receptor subtypes and downstream signaling pathways?

- Radioligand binding assays : Use ¹²⁵I-labeled NmU-8 in HEK293 cells expressing NMUR1 or NMUR2 to quantify binding affinity (Kd) and selectivity .

- siRNA silencing : Knockdown of NMUR1 in hypothalamic neurons abolishes NmU-8’s anorexigenic effects, confirming central vs. peripheral receptor roles .

- Phosphoproteomics : Identify phosphorylation targets (e.g., ERK1/2, PLCβ) in transfected cells to map signaling cascades .

Q. What experimental designs are optimal for studying Neuromedin U-8’s role in metabolic regulation?

- Chronic vs. acute administration : Subcutaneous infusion in diet-induced obese mice (1–10 µg/day) reveals sustained appetite suppression, whereas single doses transiently affect food intake .

- Co-administration with antagonists : Use NMUR1 antagonists (e.g., SB-710411) to dissect receptor-specific contributions to energy expenditure .

- Metabolic phenotyping : Pair peptide treatment with indirect calorimetry to measure oxygen consumption (VO₂) and respiratory exchange ratio (RER) .

Q. How to validate functional assays for Neuromedin U-8 in receptor interaction studies?

- Biolayer interferometry (BLI) : Immobilize NMUR1 on biosensors to quantify binding kinetics (kon/koff) of synthetic NmU-8 analogs .

- β-arrestin recruitment assays : Use BRET-based systems in live cells to assess receptor internalization and biased signaling .

- In vivo electrophysiology : Record neuronal activity in the paraventricular nucleus (PVN) of rats after intracerebroventricular NmU-8 injection to link receptor activation to appetite circuits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。